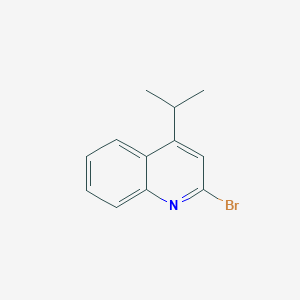

2-Bromo-4-propan-2-ylquinoline

Description

Historical Context and Evolution of Quinoline (B57606) Chemistry Research

The journey into the world of quinoline chemistry began in 1834 when German chemist Friedlieb Ferdinand Runge first isolated quinoline from coal tar. nih.gov Initially named 'leukol', it was later renamed 'quinoline' by Charles Gerhardt, who synthesized it from the alkaloid quinine (B1679958) in 1842. This historical connection to quinine, a potent antimalarial agent extracted from the bark of the Cinchona tree, immediately cemented the importance of the quinoline scaffold in medicinal chemistry. iipseries.orgresearchgate.net

Early research focused on understanding the fundamental structure and reactivity of the quinoline core, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. iipseries.org Over the decades, the development of various named reactions, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, provided chemists with the tools to construct a wide array of substituted quinolines. wikipedia.org This accessibility fueled the exploration of quinoline derivatives in diverse fields, including dyes, solvents, and most notably, pharmaceuticals. nih.govfigshare.com The evolution of analytical techniques has further deepened the understanding of quinoline chemistry, allowing for precise structural elucidation and the study of complex reaction mechanisms.

Rationale for Investigating Substituted Quinoline Architectures

The quinoline nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning its structure is a recurring motif in a multitude of biologically active compounds. researchgate.net The rationale for investigating substituted quinoline architectures is multifaceted. By strategically placing different functional groups onto the quinoline core, researchers can fine-tune the molecule's electronic, steric, and lipophilic properties. These modifications can profoundly influence the compound's pharmacological profile and its interaction with biological targets. mdpi.com

For instance, substitutions at various positions on the quinoline ring have led to the development of drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular agents. mdpi.com The functionalization of the quinoline ring system allows for the creation of extensive compound libraries, which are essential for structure-activity relationship (SAR) studies in drug discovery. Halogenated quinolines, in particular, are valuable intermediates as the halogen atom can serve as a handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of more complex molecules. rsc.org

Specific Research Focus on 2-Bromo-4-propan-2-ylquinoline: Structural Features and Anticipated Reactivity

This compound is a specific derivative that presents a unique combination of structural features for chemical investigation. The molecule is built upon the fundamental quinoline framework, with two key substituents that dictate its anticipated chemical behavior.

Structural Features:

Quinoline Core: A bicyclic aromatic system that provides a rigid scaffold.

2-Bromo Substituent: A halogen atom at the 2-position of the quinoline ring. The carbon-bromine bond at this position is known to be susceptible to nucleophilic substitution and is particularly reactive in transition metal-catalyzed cross-coupling reactions. rsc.org The electronegativity of the bromine atom also influences the electron density of the pyridine ring.

4-propan-2-yl (Isopropyl) Substituent: A bulky, non-polar alkyl group at the 4-position. This group can exert significant steric hindrance, potentially influencing the accessibility and reactivity of the adjacent positions and the nitrogen atom in the ring.

Anticipated Reactivity: The reactivity of this compound can be predicted based on the interplay of its functional groups. The bromine atom at the electron-deficient 2-position is expected to be the primary site for transformations. It is an excellent leaving group, making it highly suitable for reactions that form new carbon-carbon or carbon-heteroatom bonds.

Table 1: Key Structural and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₂BrN |

| Molecular Weight | 250.14 g/mol |

| Core Structure | Quinoline |

| Substituent at C2 | Bromo (-Br) |

| Substituent at C4 | propan-2-yl (-CH(CH₃)₂) |

| Anticipated Key Reaction Site | C2-Br bond |

Overview of Research Methodologies and Scope

The investigation of this compound would typically encompass a range of established chemical research methodologies. The scope of such research would primarily focus on its synthesis and its utility as a building block for more complex molecules.

Synthesis:

Named Reactions: A plausible synthetic route could involve a variation of the Pfitzinger reaction , which condenses isatin (B1672199) with a carbonyl compound (in this case, a ketone containing an isopropyl group, such as 3-methyl-2-butanone) under basic conditions to form a quinoline-4-carboxylic acid. researchgate.netwikipedia.org Subsequent decarboxylation and bromination would yield the target compound. Alternatively, a Friedländer synthesis using a suitably substituted 2-aminoaryl ketone could be explored. mdpi.com

Purification and Characterization:

Following synthesis, the compound would be purified using standard techniques like column chromatography. Its structure and purity would then be unequivocally confirmed through a suite of spectroscopic methods, including:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to determine the chemical environment of all protons and carbons.

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Reactivity Studies:

The primary research focus would likely be on utilizing the C2-bromo functionality. A systematic study of its participation in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) would be conducted to explore the range of new derivatives that can be synthesized from this precursor. rsc.orgacs.org The influence of the 4-isopropyl group on reaction yields and rates would be a key point of investigation.

Table 2: Proposed Research Methodology for this compound

| Research Phase | Methodology | Purpose |

| Synthesis | Pfitzinger or Friedländer Reaction | To construct the core 4-isopropylquinoline scaffold. |

| Halogenation | To introduce the bromo group at the 2-position. | |

| Purification | Column Chromatography | To isolate the pure compound from the reaction mixture. |

| Characterization | NMR, MS, IR Spectroscopy | To confirm the molecular structure and purity. |

| Reactivity Analysis | Suzuki-Miyaura Coupling | To assess the feasibility of forming C-C bonds at the C2 position. |

| Other Cross-Coupling Reactions | To expand the synthetic utility of the compound as a chemical building block. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-propan-2-ylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN/c1-8(2)10-7-12(13)14-11-6-4-3-5-9(10)11/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCSZZTXBIKUIAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NC2=CC=CC=C21)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2169633-62-7 | |

| Record name | 2-bromo-4-(propan-2-yl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 4 Propan 2 Ylquinoline and Its Precursors

Retrosynthetic Analysis of the 2-Bromo-4-propan-2-ylquinoline Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-bromine bond and the bonds forming the quinoline (B57606) ring.

A logical retrosynthetic approach would first disconnect the C2-Br bond, leading to the precursor 4-propan-2-ylquinolin-2-one. This intermediate can then be halogenated to introduce the bromine atom. The 4-propan-2-ylquinolin-2-one itself can be derived from a precursor like 4-isopropyl-1H-quinolin-2-one.

Further deconstruction of the quinoline ring of 4-isopropyl-1H-quinolin-2-one suggests several classical quinoline syntheses. For instance, using the logic of the Conrad-Limpach synthesis, the quinoline core can be formed from an aniline (B41778) derivative and a β-ketoester. In this case, aniline and an appropriate β-ketoester bearing an isopropyl group could be potential starting materials.

Classical and Contemporary Approaches to Quinoline Core Construction

The quinoline ring system is a common motif in medicinal chemistry and materials science, leading to the development of numerous synthetic methods for its construction.

Friedländer Condensation and its Variants

The Friedländer synthesis, first reported in 1882, is a fundamental method for quinoline synthesis. organicreactions.orgresearchgate.net It involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. organicreactions.orgresearchgate.netorganic-chemistry.orgalfa-chemistry.com This reaction can be catalyzed by either acids or bases. alfa-chemistry.comjk-sci.com

The general mechanism proceeds through an initial aldol (B89426) condensation followed by cyclization and dehydration to form the quinoline ring. alfa-chemistry.com Modern variations of the Friedländer synthesis utilize a range of catalysts, including p-toluenesulfonic acid and iodine, sometimes under solvent-free conditions or with microwave irradiation to improve efficiency. organic-chemistry.orgalfa-chemistry.comjk-sci.com

| Reactants | Catalyst | Conditions | Product |

| o-Aminoaryl aldehyde/ketone | Acid or Base | Varies (Heat, Microwave) | Substituted Quinoline |

| Compound with α-methylene carbonyl |

This interactive table summarizes the key components of the Friedländer Synthesis.

Doebner-Miller, Skraup, and Combes Syntheses

These named reactions represent classical and versatile methods for quinoline synthesis, often starting from aniline derivatives.

Doebner-Miller Reaction: This reaction involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds, which can be formed in situ from aldehydes or ketones. wikipedia.orgdrugfuture.comsynarchive.com The reaction is typically catalyzed by strong acids. drugfuture.com A proposed mechanism involves the fragmentation of an intermediate into an imine and a saturated ketone, which then recombine to form the quinoline ring. wikipedia.org

Skraup Synthesis: The Skraup synthesis is a well-known method for producing quinoline itself, involving the reaction of aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgiipseries.orgpharmaguideline.comuop.edu.pk The reaction is known to be vigorous. wikipedia.orguop.edu.pk The mechanism involves the dehydration of glycerol to acrolein, followed by conjugate addition of aniline, cyclization, and oxidation. iipseries.orguop.edu.pkwordpress.com

Combes Synthesis: The Combes synthesis utilizes the condensation of an arylamine with a β-diketone, followed by acid-catalyzed cyclization of the resulting Schiff base to form a 2,4-disubstituted quinoline. iipseries.orgdrugfuture.comwikipedia.org This method is distinct in its use of a β-diketone substrate. wikipedia.org Polyphosphoric acid (PPA) or a mixture of PPA and alcohols can be used as effective dehydrating agents. wikipedia.org

| Named Reaction | Key Reactants | Key Reagents/Conditions | General Product |

| Doebner-Miller | Aniline, α,β-Unsaturated Carbonyl | Acid Catalyst | Substituted Quinoline |

| Skraup | Aniline, Glycerol | Sulfuric Acid, Oxidizing Agent | Quinoline |

| Combes | Arylamine, β-Diketone | Acid Catalyst (e.g., H2SO4, PPA) | 2,4-Disubstituted Quinoline |

This interactive table compares the key features of the Doebner-Miller, Skraup, and Combes syntheses.

Multicomponent Reaction Strategies for Quinoline Formation

Multicomponent reactions (MCRs) have gained prominence as an efficient and atom-economical approach for synthesizing complex molecules like quinolines in a single step. rsc.orgresearchgate.net These reactions combine three or more starting materials in a convergent manner. rsc.org

Several MCRs, such as the Povarov reaction, have been adapted for quinoline synthesis. rsc.orgmdpi.com For example, a multicomponent approach can involve the condensation of anilines, aldehydes, and electron-rich alkenes, catalyzed by Lewis acids like lanthanide triflates. acs.org These methods offer the advantage of creating diverse quinoline scaffolds by varying the starting components. rsc.orgnih.gov

Introduction of Halogen and Isopropyl Functionalities

Once the quinoline core is established, the next synthetic challenge is the regioselective introduction of the bromo and isopropyl groups.

Regioselective Bromination Techniques on Quinoline Substrates

Direct bromination of quinoline can lead to a mixture of products due to the complex reactivity of the heterocyclic ring. acs.org Therefore, regioselective methods are crucial for introducing a bromine atom at a specific position.

One common strategy is to use N-bromosuccinimide (NBS) as a brominating agent. rsc.org The regioselectivity of the bromination can be influenced by the substituents already present on the quinoline ring and the reaction conditions. researchgate.net For instance, the bromination of 8-substituted quinolines has been shown to be regioselective. researchgate.net

An alternative approach involves the synthesis of a quinolin-2-one intermediate, which can then be converted to the 2-bromoquinoline (B184079). For example, 1-methyl-2-quinolone (B133747) can be treated with triphenylphosphine (B44618) and dibromoisocyanuric acid to yield 2-bromoquinoline. chemicalbook.com Another method involves the decarboxylative bromination of quinoline-2-carboxylic acid using reagents like tert-butyl hypochlorite (B82951) and sodium bromide. chemicalbook.com

Approaches for Stereoselective Introduction of the Isopropyl Moiety at C-4

The stereoselective installation of the isopropyl group at the C-4 position of the quinoline ring is a challenging yet crucial step for accessing enantiomerically enriched products. Direct asymmetric synthesis of 4-substituted quinolines often relies on the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction.

One common strategy involves the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into the substrate to direct the stereoselectivity of a subsequent reaction. nih.govwikipedia.org For instance, a chiral auxiliary can be attached to a precursor molecule, and the diastereoselective addition of an isopropyl nucleophile or a related synthon to the C-4 position of the quinoline precursor can be achieved. Subsequent removal of the auxiliary affords the desired enantiomerically enriched 4-isopropylquinoline derivative. While this method is effective, it often requires additional synthetic steps for the attachment and removal of the auxiliary. wikipedia.org

Catalytic asymmetric methods offer a more atom-economical approach. Chiral catalysts, such as those based on transition metals or small organic molecules (organocatalysts), can be employed to facilitate the enantioselective addition of an isopropyl group to a suitable quinoline precursor. For example, a chiral Lewis acid could activate the quinoline ring towards nucleophilic attack by an isopropyl Grignard or organozinc reagent, with the chiral ligand environment dictating the facial selectivity of the addition. While specific examples for the direct asymmetric isopropylation of a 2-bromoquinoline at the C-4 position are not extensively documented, related asymmetric syntheses of C4-substituted hydroquinazolines have been achieved through kinetic resolution, suggesting the feasibility of such approaches. nih.govbohrium.com

Advanced Catalytic Approaches in this compound Synthesis

Modern organic synthesis heavily relies on the development of novel catalytic systems to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound can benefit from such advanced catalytic approaches.

Transition Metal-Catalyzed Cyclizations and Cross-Couplings (e.g., Palladium-Catalyzed)

Transition metal catalysis, particularly palladium-catalyzed reactions, has revolutionized the synthesis of heterocyclic compounds, including quinolines. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds.

For the synthesis of this compound, a palladium-catalyzed cross-coupling reaction could be envisioned where a suitably functionalized quinoline precursor undergoes coupling with an isopropyl-containing reagent. For instance, a 2-bromo-4-haloquinoline could potentially undergo a selective Suzuki coupling with isopropylboronic acid or its derivatives at the C-4 position. The choice of ligands and reaction conditions would be crucial to control the regioselectivity and efficiency of such a transformation.

Alternatively, palladium-catalyzed cyclization reactions can be employed to construct the quinoline core with the desired substitution pattern. These reactions often involve the intramolecular cyclization of a functionalized aniline derivative. For example, a 2-bromoaniline (B46623) precursor bearing an isopropyl-substituted side chain could undergo a palladium-catalyzed cyclization to form the quinoline ring.

While direct palladium-catalyzed synthesis of this compound is not extensively reported, the general utility of palladium catalysis in quinoline synthesis is well-established and offers a promising avenue for the development of efficient synthetic routes.

Organocatalytic Strategies

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and environmentally benign alternative to metal-based catalysis. Organocatalytic strategies can be applied to the synthesis of quinoline derivatives, often proceeding through cascade or domino reactions that allow for the rapid construction of complex molecular architectures from simple starting materials.

For the synthesis of 4-substituted quinolines, organocatalytic Friedländer-type reactions or related annulations can be employed. In a typical approach, an activated aniline derivative reacts with a carbonyl compound containing an α-methylene group in the presence of an organocatalyst, such as an amine or a Brønsted acid. To introduce the isopropyl group at the C-4 position, a ketone bearing an isopropyl group adjacent to the carbonyl, such as 3-methyl-2-butanone, could be used as a reactant.

Asymmetric organocatalysis could also be utilized to achieve an enantioselective synthesis of 4-isopropylquinoline derivatives. Chiral organocatalysts, such as chiral phosphoric acids or amines, can create a chiral environment that directs the stereochemical outcome of the cyclization reaction, leading to the formation of one enantiomer in excess.

Photochemical and Electrochemical Synthesis Methods

Photochemical and electrochemical methods represent emerging and sustainable strategies in organic synthesis, offering unique reactivity and selectivity profiles. These methods often proceed under mild conditions and can avoid the use of harsh reagents.

Photochemical Synthesis: Photochemical reactions utilize light to promote chemical transformations. In the context of quinoline synthesis, photochemical methods can be employed for cyclization reactions or for the introduction of substituents. For instance, a photo-induced cyclization of a suitably designed precursor could lead to the formation of the quinoline ring. While specific photochemical syntheses of this compound are not well-documented, the general principles of photochemical synthesis of quinolines have been explored. scilit.comresearchgate.net

Electrochemical Synthesis: Electrochemical synthesis utilizes an electric current to drive chemical reactions. This method offers a high degree of control over the reaction conditions and can be used to generate reactive intermediates in a controlled manner. Electrochemical methods have been applied to the synthesis of various N-heterocycles. wikipedia.org For the synthesis of this compound, an electrochemical approach could potentially be used for the cyclization step or for the introduction of the bromo or isopropyl substituents. For example, an electrochemically induced C-H functionalization could be a viable strategy for introducing the isopropyl group onto the quinoline core.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes.

Solvent-Free and Aqueous Media Reactions

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution.

Solvent-Free Reactions: Conducting reactions in the absence of a solvent can significantly reduce waste and simplify product purification. Solvent-free syntheses of quinolines have been reported, often utilizing solid-state reactions or reactions under neat conditions, sometimes with microwave irradiation to accelerate the reaction rate. For the synthesis of this compound, a solvent-free Friedländer annulation between a 2-aminoaryl ketone and a suitable carbonyl compound could be a viable green approach.

Microwave and Ultrasound-Assisted Protocols

Conventional synthetic methods for quinoline synthesis, such as the Friedländer annulation, often require prolonged reaction times and harsh conditions. organic-chemistry.orgresearchgate.net The adoption of microwave irradiation and ultrasonication as alternative energy sources has revolutionized the synthesis of heterocyclic compounds, offering significant advantages in terms of reaction rate, yield, and energy efficiency. orientjchem.orgnih.gov

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. researchgate.net This rapid and uniform heating often leads to a dramatic reduction in reaction times, from hours to minutes, and can enhance product yields and purity. nih.gov

A prominent application of microwave assistance is in the Friedländer synthesis of quinolines, which typically involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene carbonyl group. organic-chemistry.orgresearchgate.net For the synthesis of a 4-alkyl-substituted quinoline, this could involve the reaction of a 2-aminoaryl ketone with a cyclic ketone under microwave irradiation. researchgate.netnih.gov In a study, the use of neat acetic acid as both a solvent and catalyst under microwave irradiation at 160°C facilitated the synthesis of quinoline derivatives in just 5 minutes with excellent yields. researchgate.netnih.gov This approach is significantly more efficient than conventional heating methods, which can take several days and result in poor yields. researchgate.netnih.gov

The general scheme for a microwave-assisted Friedländer synthesis is depicted below:

Reactants: 2-Aminoaryl ketone and a carbonyl compound with α-methylene group.

Catalyst/Solvent: Acetic acid or other catalysts like 3-(N-morpholino)propanesulfonic acid (MOPS) supported on acidic alumina. eurekaselect.com

Conditions: Microwave irradiation at a specific temperature (e.g., 160°C). researchgate.netnih.gov

Reaction Time: Typically in the range of a few minutes. researchgate.netnih.gov

Yield: Often high to excellent. researchgate.netnih.gov

| Reaction | Energy Source | Catalyst | Solvent | Reaction Time | Yield | Reference |

| Friedländer Synthesis | Microwave | Acetic Acid | Acetic Acid | 5 minutes | Excellent | researchgate.netnih.gov |

| Friedländer Synthesis | Microwave | MOPS/Al2O3 | - | Not specified | High | eurekaselect.com |

Ultrasound-Assisted Synthesis:

Ultrasound-assisted synthesis utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to accelerate chemical reactions. orientjchem.orgnih.gov This process generates localized hot spots with high temperatures and pressures, leading to enhanced mass transfer and reaction rates. orientjchem.orgnih.gov

Ultrasound irradiation has been successfully employed in the one-pot, three-component synthesis of 2-substituted quinolines in water, using SnCl2·2H2O as a precatalyst. nih.gov This method offers the advantages of using an environmentally benign solvent and shorter reaction times. Another example is the synthesis of spiro[4H-pyrano[3,2-c]quinolin-4,3′-indoline]-2′,5(6H)-diones in an aqueous medium, where ultrasound irradiation significantly improved the reaction yield. orientjchem.org

Key features of ultrasound-assisted quinoline synthesis include:

Reaction Medium: Often employs green solvents like water. orientjchem.orgnih.gov

Catalyst: Various catalysts can be used, including Lewis acids like SnCl2·2H2O. nih.gov

Conditions: Sonication at a specific frequency and temperature.

Advantages: Reduced reaction times, higher yields, and environmentally friendly conditions. orientjchem.orgnih.gov

| Reaction | Energy Source | Catalyst | Solvent | Reaction Time | Yield | Reference |

| Three-component quinoline synthesis | Ultrasound | SnCl2·2H2O | Water | Not specified | Good | nih.gov |

| Spirooxindole synthesis | Ultrasound | Piperidine | Water | 5 minutes | Improved | orientjchem.org |

Catalyst Design for Enhanced Sustainability and Reusability

A key aspect of green chemistry is the development of catalysts that are not only efficient but also sustainable and reusable. organic-chemistry.orgnih.gov In the context of quinoline synthesis, significant progress has been made in designing such catalytic systems.

Heterogeneous Catalysts:

Heterogeneous catalysts are in a different phase from the reactants and are easily separated from the reaction mixture, allowing for simple recovery and reuse. This is a major advantage over homogeneous catalysts, which can be difficult to separate and may lead to product contamination.

Nafion NR50: This reusable solid acid catalyst, a sulfonic acid-functionalized synthetic polymer, has been effectively used in the Friedländer quinoline synthesis under microwave conditions. organic-chemistry.orgmdpi.com The reaction proceeds in an environmentally friendly solvent like ethanol, and the catalyst can be recovered and reused multiple times without a significant loss of activity. organic-chemistry.orgmdpi.com

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with a high surface area and tunable porosity, making them excellent candidates for catalysis. ias.ac.in In the Friedländer synthesis of quinolines, MOFs with different Lewis acid centers (e.g., Cr, Al, and Zn) have been investigated. ias.ac.in MIL-53(Al) demonstrated superior catalytic activity, which was attributed to the strong Lewis acidity of the Al³⁺ sites. ias.ac.in This catalyst was also shown to be recyclable for up to four cycles. ias.ac.in

Nanocatalysts: Various nanocatalysts, including copper-based nanoparticles and ionically tagged magnetic nanoparticles, have been developed for quinoline synthesis. nih.gov These catalysts offer high activity and selectivity, and their magnetic properties can facilitate easy separation and reuse. nih.gov

Organocatalysts:

Organocatalysts are small organic molecules that can catalyze chemical reactions. They are often metal-free, less toxic, and more environmentally benign than their metal-based counterparts.

1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO): This bicyclic amine has been identified as a highly reactive and regioselective catalyst for the Friedländer annulation, enabling the synthesis of 2-substituted quinolines from unmodified methyl ketones. organic-chemistry.org

Photocatalysts:

Visible-light photocatalysis has emerged as a green and sustainable approach for organic synthesis. nih.govresearchgate.net

Methylene Blue (MB⁺) and Fluorescein: These organic dyes have been used as metal-free photocatalysts in the radical Friedländer hetero-annulation of 2-aminoaryl ketones and α-methylene carbonyl compounds. nih.govresearchgate.netnih.gov These reactions proceed at room temperature using visible light as a renewable energy source, offering a highly sustainable route to polysubstituted quinolines. nih.govresearchgate.netnih.gov

| Catalyst | Type | Key Features | Reusability | Reference |

| Nafion NR50 | Heterogeneous Solid Acid | Eco-friendly, efficient under microwave | Yes | organic-chemistry.orgmdpi.com |

| MIL-53(Al) | Metal-Organic Framework | High Lewis acidity, high yield | Yes (4 cycles) | ias.ac.in |

| Copper Nanoparticles | Heterogeneous Nanocatalyst | High activity and selectivity | Yes | nih.gov |

| TABO | Organocatalyst | High reactivity and regioselectivity | Not specified | organic-chemistry.org |

| Methylene Blue/Fluorescein | Photocatalyst | Metal-free, uses visible light | Not specified | nih.govresearchgate.netnih.gov |

Reactivity and Derivatization of 2 Bromo 4 Propan 2 Ylquinoline

Halogen-Directed Transformations

The carbon-bromine bond at the C2 position is the most reactive site for many synthetic transformations due to the electron-withdrawing nature of the quinoline's nitrogen atom, which makes the C2 carbon highly electrophilic.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromo group at the C2 position of the quinoline (B57606) serves as an excellent electrophilic partner. patsnap.com

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, such as a boronic acid or ester, catalyzed by a palladium complex. scientificupdate.commsu.edu This reaction is widely used to form biaryl structures. For 2-bromo-4-propan-2-ylquinoline, a Suzuki coupling would enable the introduction of various aryl or vinyl groups at the C2 position. The general mechanism involves the oxidative addition of the bromoquinoline to a Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. msu.edu While substrates with unprotected ortho-anilines can be challenging, the Suzuki reaction is generally robust and tolerates a wide range of functional groups. pharmaguideline.com

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper(I) co-catalyst. uop.edu.pklibretexts.org This method is highly efficient for forming C(sp²)-C(sp) bonds, leading to the synthesis of arylalkynes. The reactivity of halides in Sonogashira couplings follows the order I > OTf > Br >> Cl, making the bromo-substituent at C2 a suitable coupling partner. uop.edu.pknih.gov Studies on dihaloquinolines have shown that the reaction can be regioselective, typically occurring at the more reactive halide position. mdpi.com For this compound, this reaction provides a direct route to 2-alkynyl-4-isopropylquinoline derivatives.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base. google.comresearchgate.net This reaction is a key method for the vinylation of aryl halides. The catalytic cycle involves oxidative addition of the aryl bromide to the palladium(0) catalyst, migratory insertion of the alkene, and a β-hydride elimination step to release the final product. prepchem.com The reaction often requires polar solvents and temperatures above 80-120 °C, although milder conditions have been developed. libretexts.org Applying this to this compound would allow for the introduction of a variety of substituted vinyl groups at the C2 position.

Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions for this compound

| Reaction | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Resulting Structure |

|---|---|---|---|---|

| Suzuki | R-B(OH)₂ or R-B(OR)₂ | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands | Na₂CO₃, K₂CO₃, Cs₂CO₃ | 2-Aryl/Vinyl-4-propan-2-ylquinoline |

| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, Diisopropylamine | 2-Alkynyl-4-propan-2-ylquinoline |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, Pd(PPh₃)₄ | Et₃N, K₂CO₃, NaOAc | 2-Alkenyl-4-propan-2-ylquinoline |

Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles

The quinoline ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. The presence of a good leaving group, such as bromine, at the C2 position greatly facilitates nucleophilic aromatic substitution (SNAr). The reaction proceeds through a two-step addition-elimination mechanism via a stabilized anionic intermediate, often called a Meisenheimer complex. chemistrysteps.com The nitrogen atom in the quinoline ring plays a crucial role in stabilizing the negative charge of this intermediate through resonance. masterorganicchemistry.com

This reactivity allows for the displacement of the bromide ion by a wide range of nucleophiles, providing a straightforward route to a diverse array of 2-substituted quinoline derivatives.

Oxygen Nucleophiles: Alkoxides (e.g., sodium methoxide) and phenoxides can be used to synthesize 2-alkoxy- and 2-aryloxy-4-isopropylquinolines. Reaction with potassium hydroxide (B78521) at high temperatures can yield the corresponding 2-hydroxyquinoline (B72897) (quinolinone). libretexts.org

Nitrogen Nucleophiles: Ammonia, primary amines, and secondary amines can react to form 2-amino-, 2-(alkylamino)-, and 2-(dialkylamino)-4-isopropylquinolines, respectively. Reaction with sodamide is a classic method for introducing an amino group at the C2 position of quinolines. libretexts.org

Sulfur Nucleophiles: Thiolates (e.g., sodium thiomethoxide) can be employed to prepare 2-(alkylthio)- or 2-(arylthio)-4-isopropylquinolines.

Transformations Involving the Isopropyl Group

The isopropyl group at the C4 position is less reactive than the C2-bromo substituent, but its benzylic hydrogen atom offers a site for specific chemical modifications.

Functionalization of Alkyl Substituents

The tertiary carbon of the isopropyl group is a benzylic position, as it is directly attached to the quinoline aromatic system. The C-H bond at this position is weaker than a typical alkyl C-H bond because homolytic cleavage leads to a resonance-stabilized benzylic radical. This enhanced reactivity allows for selective functionalization.

A primary method for this is benzylic bromination . Using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light) allows for the selective replacement of the benzylic hydrogen with a bromine atom. This would convert this compound into 2-bromo-4-(2-bromopropan-2-yl)quinoline. This newly introduced bromine is an alkyl halide and can subsequently be displaced by various nucleophiles or used in elimination reactions to form an isopropenyl group.

Oxidative and Reductive Modifications

Oxidative Modifications: Alkyl side-chains on aromatic rings can be oxidized under harsh conditions. msu.edu Strong oxidizing agents, such as hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid, can cleave the benzylic C-H bond. For the isopropyl group, this oxidation would likely lead to the cleavage of C-C bonds, ultimately converting the entire group into a carboxylic acid at the C4 position, yielding 2-bromoquinoline-4-carboxylic acid. For this reaction to proceed, the presence of at least one benzylic hydrogen is required.

Reductive Modifications: The isopropyl group itself is generally stable and resistant to reduction. Catalytic hydrogenation under conditions that might reduce the quinoline ring (see Section 3.3) would typically leave the alkyl group intact. nih.gov Therefore, direct reductive modification of the isopropyl group is uncommon unless it has been previously functionalized, for example, to an isopropenyl group, which could then be hydrogenated back to an isopropyl group.

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring System

Beyond reactions at the substituent level, the quinoline ring itself can undergo substitution, with regioselectivity governed by the electronic nature of its two fused rings.

Electrophilic Aromatic Substitution: The quinoline system consists of an electron-rich benzene (B151609) ring and an electron-deficient pyridine (B92270) ring. The nitrogen atom deactivates the pyridine ring towards electrophilic attack. Consequently, electrophilic aromatic substitution (EAS) occurs preferentially on the benzene portion of the molecule, primarily at the C5 and C8 positions. uop.edu.pklibretexts.org Typical EAS reactions like nitration (using HNO₃/H₂SO₄) or sulfonation (using fuming H₂SO₄) require vigorous conditions and will direct the incoming electrophile to these positions.

Nucleophilic Aromatic Substitution: In contrast to EAS, nucleophilic substitution on the unsubstituted ring (i.e., replacement of a hydrogen atom) occurs on the electron-deficient pyridine ring. libretexts.org This type of reaction, such as the Chichibabin reaction, requires very strong nucleophiles like sodamide (NaNH₂) and typically proceeds at the C2 position. If the C2 position is blocked, as in this compound, attack may occur at the C4 position, though displacement of the existing isopropyl group is highly unlikely under standard nucleophilic substitution conditions. The primary nucleophilic reaction for this specific molecule remains the SNAr at the C2-bromo position.

Table 2: Summary of Aromatic Ring Reactivity

| Reaction Type | Reagent Type | Preferred Position(s) | Ring | Rationale |

|---|---|---|---|---|

| Electrophilic Substitution | Electrophiles (e.g., NO₂⁺, SO₃) | C5 and C8 | Benzene | Pyridine ring is deactivated by the electronegative nitrogen atom. |

| Nucleophilic Substitution | Nucleophiles (e.g., ⁻NH₂, ⁻OH) | C2 and C4 | Pyridine | Pyridine ring is electron-deficient and activated for nucleophilic attack. |

Article on this compound Forthcoming as Data Becomes Available

A comprehensive review of the reactivity and derivatization of the chemical compound this compound, with a specific focus on its photochemical reactions and mechanistic pathways, is currently pending the availability of dedicated research on the subject.

The field of photochemistry is a vibrant area of research, continually uncovering the ways in which molecules respond to light energy. These reactions can lead to novel molecular structures and provide deeper understanding of chemical reactivity. For quinoline derivatives, such studies are crucial for the development of new synthetic methodologies and functional materials.

Similarly, mechanistic investigations, which seek to understand the step-by-step sequence of elementary reactions, are fundamental to controlling chemical transformations and designing more efficient synthetic routes. While general principles of reactivity for bromo-substituted aromatic compounds and quinolines are established, the specific influence of the 4-propan-2-yl group on the photochemical behavior of the 2-bromoquinoline (B184079) core has not been specifically documented.

As the scientific community continues its research, it is anticipated that studies on this compound will be undertaken. The data from such research would be invaluable for completing a detailed and scientifically accurate article as outlined. Until then, any discussion on its specific photochemical reactivity and reaction mechanisms would be speculative and fall outside the scope of established scientific findings.

Future research in this area will be crucial for elucidating the unique properties of this compound and unlocking its potential applications.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "2-Bromo-4-propan-2-ylquinoline" in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR techniques, a complete assignment of all proton and carbon resonances can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring system and the aliphatic protons of the isopropyl group. The aromatic region will likely display a set of multiplets for the protons on the benzo-fused ring, with their specific chemical shifts and coupling patterns being influenced by the bromine and isopropyl substituents. The isopropyl group should give rise to a characteristic septet for the methine proton and a doublet for the two equivalent methyl groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the number of unique carbon environments within the molecule. For "this compound," twelve distinct carbon signals are anticipated. The chemical shifts of the carbons in the quinoline ring will be influenced by the electronegativity of the nitrogen atom and the bromine substituent. The carbon attached to the bromine atom is expected to be significantly deshielded. The isopropyl group will show two signals, one for the methine carbon and another for the two equivalent methyl carbons.

2D NMR Techniques: To definitively assign the proton and carbon signals, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. These techniques are crucial for establishing the connectivity within the molecule and confirming the substitution pattern on the quinoline ring. For instance, an HMBC correlation between the isopropyl methine proton and the C4 carbon of the quinoline ring would confirm the position of the isopropyl group.

Detailed analysis of highly brominated quinoline derivatives has demonstrated the utility of 1D and 2D NMR techniques in confirming their structures. nih.gov For example, in the structural confirmation of 3,5,6,7-tetrabromo-8-methoxyquinoline, HETCOR experiments were used to correlate proton and carbon signals, which was essential for assigning the substitution pattern. nih.gov

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| Quinoline-H | 7.5 - 8.5 | m | - |

| Isopropyl-CH | 3.0 - 3.5 | sept | 6.5 - 7.5 |

| Isopropyl-CH₃ | 1.2 - 1.5 | d | 6.5 - 7.5 |

| Carbon | Expected Chemical Shift (ppm) |

| Quinoline-C-Br | 140 - 150 |

| Quinoline-C | 120 - 150 |

| Isopropyl-CH | 30 - 40 |

| Isopropyl-CH₃ | 20 - 25 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise determination of the molecular formula of "this compound". By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy (typically to four or five decimal places), the elemental composition can be unequivocally established.

For "this compound" (C₁₂H₁₂BrN), the presence of bromine is a key diagnostic feature in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and its corresponding M+2 peak, which will have nearly equal intensities.

HRMS analysis, often coupled with techniques like electrospray ionization (ESI) or electron ionization (EI), can provide the exact mass of the molecular ion. nih.gov This experimental mass can then be compared with the calculated theoretical mass for the proposed molecular formula, C₁₂H₁₂BrN. A close match between the experimental and theoretical masses provides strong evidence for the correct molecular formula. Predicted HRMS data for protonated "this compound" ([M+H]⁺) suggests a mass of 250.02258 m/z. uni.lu

| Ion | Calculated m/z |

| [C₁₂H₁₂⁷⁹BrN]⁺ | 249.0153 |

| [C₁₂H₁₂⁸¹BrN]⁺ | 251.0132 |

| [C₁₂H₁₂⁷⁹BrN+H]⁺ | 250.0226 |

| [C₁₂H₁₂⁸¹BrN+H]⁺ | 252.0205 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

FT-IR Spectroscopy: The FT-IR spectrum of the compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key expected absorptions include:

Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching: From the isopropyl group, expected in the 2850-3000 cm⁻¹ range.

C=C and C=N stretching: Vibrations from the quinoline ring system, appearing in the 1500-1650 cm⁻¹ region.

C-Br stretching: A strong absorption in the fingerprint region, generally below 700 cm⁻¹.

The specific pattern of bands in the fingerprint region (below 1500 cm⁻¹) is unique to the molecule and can be used for its identification.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum of "this compound" would also be expected to show characteristic bands for the quinoline ring and the isopropyl group. Quinoline derivatives are known to produce intense Raman signals. cnr.it The C-Br stretching vibration is also Raman active. The combination of FT-IR and Raman data provides a more complete vibrational analysis of the molecule.

| Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 3000 | 2850 - 3000 |

| C=C / C=N stretch | 1500 - 1650 | 1500 - 1650 |

| C-Br stretch | < 700 | < 700 |

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of "this compound" can be grown, this technique can provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact spatial orientation of the isopropyl group relative to the quinoline ring.

Planarity: The degree of planarity of the quinoline ring system.

Supramolecular interactions: How the molecules pack in the crystal lattice and the nature of any intermolecular interactions, such as π-π stacking or halogen bonding.

While no specific crystal structure for "this compound" is publicly available, X-ray crystallography has been successfully used to determine the structures of other brominated spiro-compounds, revealing detailed information about their molecular geometry and intermolecular interactions. eurjchem.com

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., GC-MS, LC-MS)

Chromatographic techniques are essential for assessing the purity of "this compound" and for analyzing it within complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. "this compound" is likely to be amenable to GC analysis. The gas chromatogram would show a peak corresponding to the compound, and its retention time would be a characteristic property under specific chromatographic conditions. The mass spectrometer coupled to the GC provides mass spectral data for the eluting peak, allowing for its positive identification by comparing the fragmentation pattern with known spectra or by interpretation. GC-MS is widely used for the analysis of quinoline and its derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile. Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture, would be a common approach for the analysis of "this compound". The retention time in the LC chromatogram would serve for its quantification and the coupled mass spectrometer for its identification. LC-MS is particularly useful for monitoring reactions and for the analysis of complex mixtures containing the target compound. The use of the bromine isotope ratio in LC-MS analysis can aid in the identification of bromine-containing compounds in complex matrices. nih.gov

| Technique | Stationary Phase Example | Mobile Phase Example | Detection |

| GC-MS | DB-5MS (5% phenyl-polymethylsiloxane) | Helium (carrier gas) | Mass Spectrometry (EI) |

| LC-MS | C18 | Acetonitrile/Water with formic acid | Mass Spectrometry (ESI) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of "this compound" is expected to show absorption bands corresponding to π-π* transitions within the conjugated quinoline ring system. The position and intensity of these absorption maxima (λmax) are characteristic of the chromophore.

The extended π-system of the quinoline ring is responsible for its absorption in the UV region. The presence of substituents like the bromine atom and the isopropyl group can cause a shift in the absorption maxima (either a bathochromic/red shift to longer wavelengths or a hypsochromic/blue shift to shorter wavelengths) and a change in the molar absorptivity. The UV-Vis spectrum can be used for quantitative analysis of the compound in solution, following Beer-Lambert's law. Theoretical studies on similar molecules, like 2,4'-dibromoacetophenone, have been used to predict their UV-Vis spectra in different solvents. researchgate.net

| Solvent | Expected λmax (nm) | Transition Type |

| Ethanol | 250 - 350 | π-π |

| Hexane | 250 - 350 | π-π |

Computational and Theoretical Investigations of 2 Bromo 4 Propan 2 Ylquinoline

Quantum Chemical Calculations for Electronic Structure and Molecular Properties (e.g., DFT, HOMO-LUMO analysis)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and molecular properties of organic compounds. For quinoline (B57606) and its derivatives, DFT methods such as B3LYP with a 6-31+G(d,p) basis set are commonly used to optimize molecular geometry and calculate key electronic parameters. scirp.org

A critical aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net

In the parent quinoline molecule, the HOMO-LUMO energy gap has been calculated to be approximately 4.83 eV. scirp.org The introduction of substituents onto the quinoline ring alters the electron density distribution, thereby affecting the energies of the HOMO, LUMO, and the energy gap. For instance, the charge density in the HOMO of substituted quinolines can be concentrated on the quinoline moiety and amide groups, while the LUMO's charge density might be localized on a substituted pyridine (B92270) ring, indicating the sites of electrophilic and nucleophilic attack, respectively. rsc.org For 2-bromo-4-propan-2-ylquinoline, the electron-withdrawing bromine atom at the 2-position and the electron-donating isopropyl group at the 4-position would be expected to modulate the electronic properties of the quinoline core. The precise HOMO-LUMO gap would require specific calculations, but trends observed in other substituted quinolines can provide an estimate.

Table 1: Representative HOMO-LUMO Energy Gaps for Substituted Quinoline Derivatives (Calculated via DFT)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Quinoline scirp.org | -6.646 | -1.816 | 4.830 |

| Phenyl quinoline-2-carboxylate mdpi.com | -6.452 | -1.985 | 4.467 |

| 2-Methoxyphenyl quinoline-2-carboxylate mdpi.com | -6.215 | -1.826 | 4.389 |

Note: Data for hypothetical this compound is an educated estimation based on general substituent effects and is not derived from actual calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a powerful tool for exploring the conformational landscape of a molecule and its interactions with its environment over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the dynamic behavior of molecules, from simple rotations around single bonds to complex intermolecular associations. youtube.com

For a semi-rigid molecule like this compound, conformational flexibility would primarily arise from the rotation of the propan-2-yl (isopropyl) group at the 4-position. MD simulations could be employed to determine the rotational energy barrier of this group and identify the most stable (lowest energy) conformations.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. In the context of material science, these simulations could predict how molecules of this compound might pack in a solid state or aggregate in solution. These simulations can elucidate the nature and strength of non-covalent interactions, such as π–π stacking, which is a common feature in the supramolecular assembly of quinoline-based structures. rsc.org Such interactions are crucial in determining the bulk properties of materials.

Reactivity and Mechanistic Prediction through Computational Modeling

Computational modeling provides significant insights into the reactivity of a molecule and the potential mechanisms of its reactions. The electronic data derived from quantum chemical calculations (see Section 5.1) is particularly useful in this regard. The distribution of electron density, often visualized through a Molecular Electrostatic Potential (MEP) map, can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Based on the general electronic structure of quinoline, the nitrogen atom is a site of basicity and is prone to protonation or coordination with Lewis acids. The HOMO and LUMO distributions can further refine predictions of reactivity. For instance, sites with high HOMO density are susceptible to electrophilic attack, while sites with high LUMO density are prone to nucleophilic attack. The presence of a bromine atom at the 2-position, a common leaving group, suggests that this compound could be a substrate for nucleophilic aromatic substitution reactions. Computational modeling can be used to calculate the activation energies for such reactions, thereby predicting their feasibility and regioselectivity.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in Chemical Contexts

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. dergipark.org.trnih.gov These models are built upon a set of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and physicochemical properties.

In a chemical context, a QSPR study could be developed for a series of substituted quinolines, including this compound, to predict properties such as solubility, boiling point, or chromatographic retention times. The process involves calculating a wide range of descriptors (e.g., electronic, steric, hydrophobic) and then using statistical methods like multiple linear regression to build a predictive model. nih.govturkjps.org

Table 2: Conceptual Framework for a QSPR Model for Quinoline Derivatives

| Dependent Property (Y) | Independent Variables (Molecular Descriptors, X) | Statistical Model |

|---|

This approach accelerates the design of new molecules with desired properties by allowing for in silico screening before undertaking experimental synthesis. dergipark.org.tr

Ligand-Binding Interaction Modeling (Chemical/Material Science Focus)

While often associated with drug discovery, ligand-binding interaction modeling, particularly molecular docking, is a versatile technique applicable to chemical and material science. researchgate.net It can be used to predict the preferred orientation and binding affinity of a molecule (the ligand) when it interacts with a larger entity, such as a surface, a polymer, or a metal complex.

For this compound, modeling could be used to investigate its potential as a ligand in coordination chemistry. Docking simulations could predict how the quinoline nitrogen might coordinate with a metal center, and how the substituents would influence the geometry and stability of the resulting complex. rsc.org

In material science, these computational methods can model the adsorption of this compound onto a surface. By calculating the interaction energy and identifying the key intermolecular forces (e.g., van der Waals, electrostatic, π-stacking), researchers can understand and predict how it might function as a corrosion inhibitor, a surface modifier, or a component in an organic electronic device. The principles are similar to those used in biological docking, where the interaction of quinoline derivatives with protein active sites is explored to predict binding affinity. nih.govnih.gov

Exploration of the 2 Bromo 4 Propan 2 Ylquinoline Scaffold in Chemical Sciences

Strategic Building Block for Complex Heterocyclic Systems

The reactivity of the bromine atom at the 2-position of the quinoline (B57606) ring makes 2-Bromo-4-propan-2-ylquinoline an excellent starting material for the construction of more complex heterocyclic frameworks. The carbon-bromine bond is amenable to a wide array of cross-coupling reactions, allowing for the introduction of various substituents and the annulation of additional rings.

Chemists have successfully employed this scaffold in palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings to introduce aryl, vinyl, and alkynyl groups, respectively. These reactions pave the way for the synthesis of polycyclic aromatic systems and extended π-conjugated molecules. Furthermore, nucleophilic aromatic substitution reactions provide a route to introduce nitrogen, oxygen, and sulfur-containing moieties, leading to the formation of novel fused heterocyclic systems with potential applications in medicinal chemistry and materials science. The bulky propan-2-yl group at the 4-position can influence the regioselectivity of these reactions and impact the conformational preferences of the resulting products.

Precursor for Advanced Materials Chemistry

The inherent electronic properties of the quinoline ring system, coupled with the synthetic versatility of the 2-bromo substituent, position this compound as a valuable precursor in the field of advanced materials.

Optoelectronic Materials (e.g., Organic Semiconductors, OLED Components)

The quinoline core is known for its electron-deficient nature, making it a suitable component for n-type organic semiconductors. By strategically coupling this compound with electron-rich aromatic units, researchers can construct donor-acceptor (D-A) type molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These D-A systems are crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The propan-2-yl group can enhance the solubility of these materials, facilitating their processing from solution for device fabrication.

| Derivative Type | Potential Application | Key Synthetic Strategy |

| Donor-Acceptor Oligomers | Organic Semiconductors | Suzuki or Stille coupling with electron-rich boronic acids/esters or stannanes |

| Extended π-systems | OLED Emitters/Hosts | Sonogashira coupling with terminal alkynes followed by cyclization reactions |

Polymer Chemistry Applications

The bifunctional nature of this compound (a reactive bromo group and a modifiable quinoline ring) allows for its incorporation into polymeric structures. It can be utilized as a monomer in polymerization reactions such as polycondensation or as a side-chain functional group to impart specific properties to a polymer backbone. Polymers containing the quinoline moiety are of interest for their potential thermal stability, fluorescence properties, and ability to coordinate with metal ions, leading to applications in sensors, stimuli-responsive materials, and polymer-based catalysts.

Design and Synthesis of Novel Ligands for Organometallic Catalysis

The nitrogen atom within the quinoline ring of this compound serves as an excellent coordination site for transition metals. This feature has been exploited in the design and synthesis of novel ligands for organometallic catalysis. By introducing a secondary coordinating group, often through substitution at the 2-position, bidentate or pincer-type ligands can be readily prepared.

For example, phosphine (B1218219), amine, or N-heterocyclic carbene (NHC) moieties can be introduced via cross-coupling or substitution reactions. The resulting ligands can then be complexed with various transition metals, such as palladium, ruthenium, or iridium, to generate catalysts for a range of organic transformations, including cross-coupling reactions, hydrogenations, and C-H activation. The steric hindrance provided by the propan-2-yl group can play a crucial role in influencing the catalytic activity and selectivity of the resulting metal complexes by modulating the coordination sphere of the metal center.

Supramolecular Chemistry and Self-Assembly Studies

Non-covalent interactions play a pivotal role in the construction of well-ordered supramolecular architectures. The this compound scaffold offers several features that can be harnessed for the rational design of self-assembling systems.

Hydrogen Bonding and π-π Stacking Interactions

The quinoline nitrogen can act as a hydrogen bond acceptor, enabling the formation of predictable hydrogen-bonded networks with complementary donor molecules. More significantly, the extended aromatic surface of the quinoline ring system facilitates π-π stacking interactions. These interactions are fundamental to the self-assembly of organic molecules in the solid state and in solution.

The substitution pattern on the quinoline ring, including the propan-2-yl group, can influence the geometry and strength of these π-π stacking interactions. By carefully designing derivatives of this compound, it is possible to control the packing of molecules in crystals and to direct the formation of specific supramolecular assemblies, such as nanofibers, gels, and liquid crystals. These organized structures are of interest for their potential applications in organic electronics and sensor technology.

| Interaction Type | Participating Moieties | Resulting Supramolecular Structure |

| Hydrogen Bonding | Quinoline Nitrogen (acceptor) with H-bond donors | 1D chains, 2D sheets |

| π-π Stacking | Aromatic Quinoline Rings | Columnar stacks, Herringbone packing |

Coordination Networks and Metal-Organic Frameworks

There is currently no available research demonstrating the use of this compound as a ligand in the synthesis of coordination networks or metal-organic frameworks (MOFs). The nitrogen atom of the quinoline ring and the potential for the bromo-substituent to engage in coordination or other intermolecular interactions could, in principle, allow this molecule to function as a building block for such supramolecular structures. However, no studies have been published that explore this potential.

Future Perspectives and Challenges in 2 Bromo 4 Propan 2 Ylquinoline Research

Development of Highly Efficient and Selective Synthetic Routes

While numerous methods exist for the synthesis of the quinoline (B57606) core, the development of highly efficient and selective routes to specific derivatives like 2-Bromo-4-propan-2-ylquinoline remains a key challenge. Traditional methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses often require harsh conditions and can lead to a mixture of products, necessitating tedious purification steps. tandfonline.comiipseries.orgresearchgate.net Future research will likely focus on the development of novel synthetic strategies that offer high yields, excellent regioselectivity, and mild reaction conditions.

One promising avenue is the application of transition-metal-catalyzed reactions. For instance, palladium-catalyzed cross-coupling reactions have been extensively used for the synthesis of substituted quinolines. The development of novel ligands and catalytic systems could enable the direct and selective synthesis of this compound from readily available starting materials. Furthermore, C-H activation strategies are emerging as powerful tools for the direct functionalization of aromatic rings, which could provide a more atom-economical approach to this class of compounds. mdpi.com

Below is a table summarizing potential modern synthetic approaches for 2-bromo-4-alkylquinolines:

| Synthetic Approach | Catalyst/Reagents | Advantages | Challenges |

| Palladium-Catalyzed Cyclization | Pd(OAc)₂, PPh₃, Base | High efficiency, good functional group tolerance | Catalyst cost, potential for metal contamination |

| Copper-Catalyzed Annulation | CuI, Ligand, Base | Lower cost than palladium, unique reactivity | Often requires higher reaction temperatures |

| Microwave-Assisted Synthesis | Various catalysts | Rapid reaction times, improved yields | Specialized equipment required, scalability can be an issue |

| One-Pot Multi-Component Reactions | Acid or base catalysts | High atom economy, operational simplicity | Optimization can be complex, potential for side reactions |

Advancements in Catalytic Transformations for Diverse Derivatization

The bromine atom at the C2 position of this compound is a key feature that allows for a wide range of post-synthesis modifications. This versatility is crucial for creating libraries of novel compounds for various applications. Future advancements in this area will likely focus on expanding the scope of catalytic transformations that can be applied to this scaffold.

Cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira reactions, are well-established methods for forming new carbon-carbon bonds. chemimpex.com The development of more active and robust catalysts will enable the coupling of a wider range of partners to the 2-position of the quinoline ring. Furthermore, advancements in C-N and C-O bond-forming reactions, such as the Buchwald-Hartwig amination, will allow for the introduction of diverse functional groups, leading to compounds with novel electronic and biological properties.

The following table outlines potential catalytic transformations for the derivatization of 2-bromoquinolines:

| Reaction Type | Catalyst System | Bond Formed | Potential Applications |

| Suzuki Coupling | Pd catalyst, boronic acid/ester | C-C | Synthesis of biaryl compounds, functional materials |

| Heck Coupling | Pd catalyst, alkene | C-C | Introduction of vinyl groups, polymer synthesis |

| Sonogashira Coupling | Pd/Cu catalyst, terminal alkyne | C-C | Synthesis of conjugated systems, electronic materials |

| Buchwald-Hartwig Amination | Pd catalyst, amine | C-N | Synthesis of pharmaceutically active compounds |

| Ullmann Condensation | Cu catalyst, alcohol/phenol | C-O | Synthesis of ether-linked quinoline derivatives |

Interdisciplinary Research Opportunities in Materials and Supramolecular Science

The rigid and planar structure of the quinoline ring, combined with the potential for diverse functionalization, makes this compound and its derivatives attractive candidates for applications in materials science and supramolecular chemistry. The ability to introduce various substituents through the bromo group allows for the fine-tuning of photophysical and electronic properties.

In materials science, quinoline-based compounds have been investigated for their use in organic light-emitting diodes (OLEDs), sensors, and as components of functional polymers. chemimpex.com The introduction of the bulky isopropyl group at the C4 position in this compound could influence the packing of molecules in the solid state, potentially leading to materials with interesting optical or electronic properties.

In the realm of supramolecular chemistry, the quinoline nitrogen atom can act as a hydrogen bond acceptor or a coordination site for metal ions. This allows for the construction of complex, self-assembled architectures such as molecular cages, grids, and polymers. The derivatization of this compound with specific recognition motifs could lead to the development of novel sensors for ions or small molecules.

Addressing Sustainability in Chemical Synthesis

A significant challenge in the synthesis of quinoline derivatives is the reliance on traditional methods that often use hazardous reagents, generate substantial waste, and require significant energy input. nih.govbenthamdirect.com Future research must prioritize the development of more sustainable and environmentally friendly synthetic protocols.

The principles of green chemistry, such as the use of renewable feedstocks, atom-economical reactions, and the replacement of hazardous solvents, will be central to this effort. bohrium.comijpsjournal.comresearchgate.net For the synthesis of this compound, this could involve the use of greener solvents like water or ethanol, the development of catalyst-free reactions, or the application of energy-efficient techniques such as microwave or ultrasound irradiation. tandfonline.com

Furthermore, the development of recyclable catalysts, such as polymer-supported or magnetic nanoparticle-based catalysts, can significantly reduce the environmental impact of the synthesis and purification processes. acs.orgasianpubs.org The integration of flow chemistry techniques could also offer a more sustainable and scalable approach to the production of this and other quinoline derivatives.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2-Bromo-4-propan-2-ylquinoline?

- Methodological Answer : The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using brominated quinoline precursors and isopropyl boronic acids. Key steps include:

- Bromination at the 2-position of quinoline using NBS (N-bromosuccinimide) under radical initiation.

- Introduction of the isopropyl group via palladium-catalyzed coupling .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by and to confirm regioselectivity and purity .

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

- Methodological Answer : Use SHELXL for small-molecule refinement, leveraging its robust handling of heavy atoms (e.g., bromine) and anisotropic displacement parameters. Key steps:

- Integrate high-resolution X-ray diffraction data.

- Apply restraints for thermal motion of the isopropyl group to avoid overfitting.

- Validate refinement with R-factor convergence (<5%) and Hirshfeld surface analysis .

Advanced Research Questions

Q. How do electronic effects of the bromine substituent influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

- Methodological Answer :

- Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces, identifying electron-deficient regions.

- Compare reaction rates with non-brominated analogs under controlled NAS conditions (e.g., using methoxide in DMF).

- Analyze NMR chemical shifts to correlate bromine’s inductive effects with reactivity .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Use 2D NMR (HSQC, HMBC) to distinguish overlapping signals in crowded aromatic regions.

- Validate proposed structures via X-ray crystallography or mass spectrometry (HRMS-ESI).

- Cross-reference experimental or NMR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

- Methodological Answer :

- Synthesize analogs with halogen substitutions (e.g., Cl, I) or modified alkyl groups.

- Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with steric/electronic parameters (Hammett constants, logP).

- Use molecular docking (AutoDock Vina) to predict binding modes to target proteins .

Q. What computational models predict the environmental toxicity of this compound?

- Methodological Answer :

- Apply QSAR (Quantitative Structure-Activity Relationship) models via EPA EPI Suite to estimate biodegradability and aquatic toxicity.

- Validate with experimental data from microbial assays (e.g., Vibrio fischeri luminescence inhibition).

- Cross-reference with PubChem’s ToxCast database for hazard classification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products